![molecular formula C9H8ClN B1503311 5-Chloro-7-methyl-1H-indole CAS No. 15936-77-3](/img/structure/B1503311.png)
5-Chloro-7-methyl-1H-indole
Overview
Description
5-Chloro-7-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives often involves coupling reactions. For instance, intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been reported . Another method involves the Fischer reaction .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-methyl-1H-indole can be deduced from its IUPAC name. It has a chlorine atom at the 5th position and a methyl group at the 7th position of the indole structure .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-7-methyl-1H-indole can be inferred from its related compounds. For instance, 7-Chloroindole has a boiling point of 90-95 °C/0.25 mmHg and a melting point of 55-58 °C .Scientific Research Applications
Anticancer Activity
Indole derivatives, including 5-Chloro-7-methyl-1H-indole, are known for their potential in cancer treatment. They can be synthesized into compounds that are used for treating various types of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer. The anticancer activity is one of the most significant applications due to the ongoing need for more effective cancer therapies .
Antimicrobial Properties
These compounds also exhibit antimicrobial activities, which make them valuable in the development of new antibiotics to combat resistant strains of bacteria and other pathogens. The antimicrobial properties extend to a wide range of microbes, offering a broad spectrum of potential applications in infectious disease treatment .
Anti-inflammatory Uses
Indole derivatives are known to possess anti-inflammatory activities. This makes 5-Chloro-7-methyl-1H-indole a candidate for the synthesis of new anti-inflammatory drugs that could be used to treat various inflammatory disorders .
Antiviral Applications
The antiviral properties of indole derivatives are another area of interest. These compounds can be used in the development of antiviral drugs, potentially including treatments for HIV and other viral infections .
Antidiabetic Potential
Research has shown that indole derivatives can have antidiabetic effects, which suggests that 5-Chloro-7-methyl-1H-indole could be used in the synthesis of drugs to treat diabetes .
Neuroprotective Effects
Indoles have been studied for their neuroprotective effects, which could lead to applications in treating neurodegenerative diseases or protecting neuronal health .
Mechanism of Action
- The primary targets of 5-Chloro-7-methyl-1H-indole are not explicitly mentioned in the available literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and diverse biological activities .
Target of Action
Biochemical Pathways
Future Directions
properties
IUPAC Name |
5-chloro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONMMGAULBXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696643 | |
Record name | 5-Chloro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl-1H-indole | |
CAS RN |
15936-77-3 | |
Record name | 5-Chloro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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